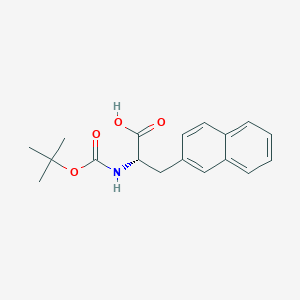

Boc-2-Nal-OH

描述

The exact mass of the compound Boc-3-(2-naphthyl)-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKWHOVNPHQQTM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427309 | |

| Record name | Boc-3-(2-naphthyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-04-3 | |

| Record name | Boc-3-(2-naphthyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Naphth-2-yl-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-2-Nal-OH for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(tert-Butoxycarbonyl)-3-(2-naphthyl)-L-alanine, commonly referred to as Boc-2-Nal-OH, is a synthetic amino acid derivative that plays a pivotal role in the field of peptide chemistry and drug discovery. Its unique structural feature, the bulky naphthyl group, imparts valuable properties to peptides, including enhanced biological activity, increased stability, and altered receptor-binding profiles. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and an exploration of the biological activities and signaling pathways of peptides containing this modified amino acid.

Core Properties of this compound

This compound is a white to off-white powder with the chemical formula C₁₈H₂₁NO₄ and a molecular weight of 315.36 g/mol .[1][2] It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a 2-naphthyl group attached to the alanine (B10760859) side chain. This non-polar aromatic side chain significantly increases the hydrophobicity of the amino acid.

Physicochemical and Spectroscopic Data

For ease of comparison, the key physicochemical and spectroscopic properties of this compound and its D-enantiomer, Boc-D-2-Nal-OH, are summarized in the table below.

| Property | Boc-L-2-Nal-OH | Boc-D-2-Nal-OH |

| CAS Number | 58438-04-3[1] | 76985-10-9[3] |

| Molecular Formula | C₁₈H₂₁NO₄[1][2] | C₁₈H₂₁NO₄[3] |

| Molecular Weight | 315.36 g/mol [1][2] | 315.36 g/mol [3] |

| Appearance | White to off-white powder | - |

| Melting Point | ~95 °C (decomposes)[1] | ~98 °C (decomposes)[3] |

| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol[1] | [α]20/D −45±2°, c = 1% in ethanol[3] |

| Purity | ≥97.0% (HPLC)[1] | ≥97.0% (HPLC)[3] |

| Solubility | Soluble in organic solvents like DMSO and ethanol.[4] | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Synthesis of Boc-3-(2-Naphthyl)-L-alanine

This protocol describes the synthesis of this compound from 3-(2-Naphthyl)-L-alanine.

Materials:

-

3-(2-Naphthyl)-L-alanine

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

1 M Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH aqueous solution (5.0 mL) at 0°C, add 3-(2-Naphthyl)-L-alanine (215 mg, 1.00 mmol).

-

Add Boc₂O (0.24 mL, 1.05 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Adjust the pH of the reaction mixture to 2 by adding 1 M HCl aqueous solution.

-

Extract the reaction mixture with EtOAc.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain Boc-3-(2-Naphthyl)-L-alanine.

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support. The example of Lanreotide synthesis is referenced.

Materials:

-

Boc-protected amino acids (including this compound)

-

Resin (e.g., Sieber amide resin)

-

Coupling agents (e.g., HOBt, EDC·HCl)

-

Solvents (e.g., Chloroform, DMF, DCM)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA)

-

Cleavage cocktail (e.g., TFA:PhSMe:PhOMe:EDT = 90:5:3:2)

Workflow:

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-2-Nal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(tert-Butoxycarbonylamino)-3-(2-naphthyl)propanoic acid, commonly known as Boc-2-Nal-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in peptide synthesis. Its unique structural feature, the bulky naphthyl group, imparts significant hydrophobicity and the potential for enhanced binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid, valued in peptide chemistry for its N-terminal tert-butyloxycarbonyl (Boc) protecting group. This group enhances its stability and solubility in organic solvents commonly used in peptide synthesis, while being readily removable under acidic conditions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₁NO₄ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| CAS Number | 58438-04-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~95 °C (decomposition) | [2] |

| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | [2] |

| Solubility | Soluble in Ethanol (100 mg/mL), Chloroform (Sparingly), Methanol (Slightly) | [1] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.

| Spectroscopic Technique | Key Features and Observed Values |

| ¹H-NMR | The proton NMR spectrum exhibits characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the α-proton, the β-protons, and the aromatic protons of the naphthyl group. The exact chemical shifts can vary depending on the solvent used. |

| ¹³C-NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, the β-carbon, and the aromatic carbons of the naphthyl ring. Typical shifts for carbonyl carbons in Boc-protected amino acids are in the range of 155-175 ppm.[3][4] |

| FT-IR (ATR) | The infrared spectrum displays characteristic absorption bands. Key peaks include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (B1207046) and carboxylic acid (around 1680-1740 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹).[5][6][7] |

| Mass Spectrometry (ESI-MS) | Electrospray ionization mass spectrometry typically shows the protonated molecule [M+H]⁺. Fragmentation patterns in tandem MS (MS/MS) can provide structural information, often involving the loss of the Boc group or parts of it.[8][9][10][11][12] |

Experimental Protocols

This compound is a cornerstone in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This section outlines the fundamental experimental procedures for its incorporation into a peptide chain.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as this compound, in Boc-SPPS.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Start with a suitable resin, such as Merrifield or PAM resin for C-terminal acids, or MBHA/BHA resin for C-terminal amides.[13]

-

Swell the resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[14]

2. Boc Deprotection:

-

To remove the N-terminal Boc protecting group from the resin-bound amino acid, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[13]

-

Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes) with fresh TFA/DCM solution.[13]

-

The deprotected amine will be in the form of a TFA salt.

3. Neutralization:

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralize the TFA salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. This regenerates the free amine, ready for coupling.

-

Wash the resin again with DMF to remove excess base and byproducts.

4. Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent in DMF. Common coupling reagents for Boc-SPPS include:

-

Dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an amine base like DIEA for in situ neutralization.

-

-

Coupling Reaction: Add the activated this compound solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete, a second coupling can be performed.

5. Washing:

-

After a successful coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

6. Cleavage and Final Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

For Boc/Bzl chemistry, this is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[15]

-

Scavengers, such as p-cresol (B1678582) or anisole, are added to the cleavage cocktail to trap reactive carbocations generated during the deprotection of side-chain protecting groups.

Applications in Drug Development

The incorporation of this compound into peptide sequences is a key strategy in the development of therapeutic peptides. The naphthyl side chain can introduce conformational constraints and enhance hydrophobic interactions with receptor binding pockets, often leading to improved potency, selectivity, and metabolic stability.

Synthesis of Lanreotide (B11836)

A prominent example of the use of this compound is in the synthesis of Lanreotide, a synthetic analogue of somatostatin (B550006) used in the treatment of acromegaly and neuroendocrine tumors. The synthesis of Lanreotide involves the sequential coupling of amino acids, including a D-2-Nal residue (introduced using Boc-D-2-Nal-OH), onto a solid support, followed by cyclization to form the final bioactive peptide.[1][16][17][18][19]

Signaling Pathways of Relevant Targets

Peptides containing 2-naphthylalanine often target G-protein coupled receptors (GPCRs). Understanding the signaling pathways of these receptors is crucial for drug development.

1. Somatostatin Receptor (SSTR) Signaling:

Lanreotide and other somatostatin analogues containing 2-Nal exert their effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The binding of the ligand to the receptor initiates a cascade of intracellular events.

Activation of SSTRs, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][20][21] This, in turn, modulates downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.[20] SSTR2 activation can also stimulate phospholipase C (PLC) and modulate ion channel activity.[21]

2. Melanocortin 4 Receptor (MC4R) Signaling:

This compound has also been utilized in the development of ligands for the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite.

MC4R is coupled to a stimulatory G-protein (Gs).[22] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA).[23] This signaling cascade ultimately results in reduced food intake and increased energy expenditure.[23][24] The incorporation of bulky, hydrophobic residues like 2-naphthylalanine can significantly influence the potency and selectivity of synthetic MC4R ligands.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug development professionals. Its unique chemical properties, particularly the presence of the naphthyl group, provide a powerful tool for modulating the pharmacological properties of synthetic peptides. A thorough understanding of its characteristics and the experimental protocols for its use in SPPS is essential for the successful design and synthesis of novel peptide-based therapeutics targeting a range of diseases.

References

- 1. CN110330560B - The synthetic method of lanreotide acetate - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]

- 16. rsc.org [rsc.org]

- 17. CN113480634A - Preparation method of lanreotide - Google Patents [patents.google.com]

- 18. medkoo.com [medkoo.com]

- 19. WO2017178950A1 - Process for preparation of lanreotide acetate - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

An In-depth Technical Guide to Boc-2-Nal-OH: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key characteristics of N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH). This valuable amino acid derivative is a critical building block in peptide synthesis, particularly for creating peptides with enhanced biological activity and for the development of peptide-based therapeutics.

Chemical Structure and Identification

This compound is a derivative of the unnatural amino acid L-3-(2-naphthyl)alanine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide chemistry. This protection prevents unwanted side reactions during peptide coupling. The defining feature of this molecule is the bulky naphthyl group attached to the β-carbon of the alanine (B10760859) backbone, which imparts unique properties to peptides that incorporate it.

The structure of this compound is as follows:

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid [1]

Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Formula | C18H21NO4[2][3] |

| Molecular Weight | 315.36 g/mol [2] |

| CAS Number | 58438-04-3[2] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 |

Physicochemical and Characterization Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of key characterization data is presented below.

| Property | Value |

| Appearance | White to off-white powder or crystals |

| Purity (HPLC) | ≥97.0% to >99% |

| Melting Point | ~95 °C (decomposes), 79-83 °C (literature value) |

| Optical Rotation ([α]20/D) | +45 ± 2° (c = 1% in ethanol) |

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the amino group of L-3-(2-naphthyl)alanine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

L-3-(2-naphthyl)alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium hydroxide (B78521) (NaOH) aqueous solution

-

1 M Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a mixture of 1,4-dioxane and 1 M aqueous NaOH solution at 0°C, add L-3-(2-naphthyl)alanine.

-

To this suspension, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the mixture at room temperature for approximately 5 hours.

-

After the reaction is complete, adjust the pH of the reaction mixture to 2 by adding 1 M aqueous HCl solution.

-

Extract the product from the aqueous layer using ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under vacuum to yield the final product, Boc-3-(2-Naphthyl)-L-alanine.

A reported yield for a similar procedure is approximately 95%.[4]

Spectroscopic Data

Applications in Research and Development

This compound is a key intermediate in the synthesis of various peptides and peptidomimetics. The incorporation of the 2-naphthylalanine residue can influence the conformational properties of the peptide, enhance its binding affinity to biological targets, and improve its metabolic stability. Its applications are prominent in the fields of drug discovery and development, particularly in the design of agonists and antagonists for G-protein coupled receptors (GPCRs) and other therapeutic targets.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development. The unique properties conferred by the 2-naphthylalanine moiety make this compound an important tool for the design and synthesis of novel peptide-based therapeutics.

References

- 1. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

An In-Depth Technical Guide to Boc-2-Nal-OH (CAS: 58438-04-3) for Researchers and Drug Development Professionals

Introduction: (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, commonly known as Boc-2-Nal-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structural feature, the bulky naphthyl group, provides enhanced hydrophobicity and steric influence, making it an invaluable tool for modulating the pharmacological properties of peptides. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the biological significance of incorporating 2-naphthylalanine into peptide structures.

Chemical and Physical Properties

This compound is a white to off-white powder.[] Key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 58438-04-3 | [][2] |

| Molecular Formula | C18H21NO4 | [][2] |

| Molecular Weight | 315.36 g/mol | [][2] |

| Melting Point | 92-95 °C | [] |

| Boiling Point | 512.2 °C at 760 mmHg | [] |

| Density | 1.200 g/cm³ | [] |

| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | |

| Purity | ≥ 99.5% (Chiral HPLC) | [] |

| Solubility | Soluble in organic solvents such as DMSO and chloroform; limited solubility in water. | [3] |

| Storage | Store at 2-8 °C | [] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group, the alpha- and beta-protons of the alanine (B10760859) backbone, and the aromatic protons of the naphthalene (B1677914) ring.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the alpha- and beta-carbons of the amino acid, and the carbons of the naphthalene ring.

-

FT-IR: Key vibrational bands would be expected for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the Boc group, and aromatic C-H and C=C stretching from the naphthalene ring.[2][4]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 316.1543.

Experimental Protocols

The primary application of this compound is in Boc solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of this compound into a peptide chain on a solid support.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Merrifield resin, PAM resin)[5]

-

Coupling reagents (e.g., DCC/HOBt, HBTU/DIEA)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)

-

Neutralization reagent: Diisopropylethylamine (DIEA) in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Washing solvents: DCM, Methanol (MeOH)

Protocol for Boc Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Remove the solution and add fresh deprotection solution. Agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

-

Amino Acid Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to resin loading) and a coupling agent (e.g., HOBt, 1 equivalent) in DMF.

-

Add the activating agent (e.g., DCC or HBTU, 1 equivalent) and allow to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours, or until a ninhydrin (B49086) test indicates complete coupling.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).

-

To cleave the peptide from the resin and remove side-chain protecting groups, treat the resin with a strong acid cocktail, typically containing anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the crude peptide by centrifugation or filtration.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Mandatory Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Logical Relationship of this compound in Drug Discovery

Caption: Role of this compound from synthesis to drug candidate.

Biological Activity and Applications in Drug Development

The incorporation of the 2-naphthylalanine (2-Nal) residue into peptides can significantly influence their biological activity. The bulky and hydrophobic nature of the naphthalene side chain can enhance binding affinity to biological targets, improve metabolic stability, and modulate the conformational properties of the peptide.

Probing Protein-Protein Interactions: The unique fluorescent properties of the naphthalene ring allow 2-Nal to be used as an intrinsic fluorescent probe to study peptide-protein and peptide-membrane interactions without the need for external labels.[6] This is particularly valuable in understanding the mechanism of action of peptide drugs.

Enhanced Pharmacological Properties:

-

Antimicrobial Peptides: The addition of β-naphthylalanine residues to antimicrobial peptides has been shown to boost their salt resistance and serum stability, making them more effective therapeutic agents.[7] The bulky side chain is thought to facilitate deeper penetration into bacterial cell membranes.[7][8]

-

Receptor Binding: Peptides containing 2-Nal have been instrumental in the development of ligands for various receptors. For instance, cyclic α-MSH analogues containing D-Nal exhibit high affinity and selectivity for the melanocortin-4 (MC4) receptor.[6]

-

Enzyme Inhibition: Boc-3-(2-naphthyl)-L-alanine is used in the synthesis of dipeptidyl nitriles that act as potent and reversible inhibitors of Cathepsin C.[]

-

Anti-HIV Activity: The L-3-(2-naphthyl)alanine residue at position 3 of the peptide T140 has been identified as critical for its high anti-HIV activity, which is mediated through specific binding to the CXCR4 chemokine receptor.[9]

Signaling Pathway Interaction Example

Caption: Inhibition of a GPCR signaling pathway by a Nal-containing peptide.

Conclusion

This compound is a versatile and valuable reagent for peptide chemists and drug discovery scientists. Its incorporation into peptide sequences offers a powerful strategy to enhance biological activity, stability, and to probe molecular interactions. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this important building block in research and development settings. As the demand for novel peptide-based therapeutics continues to grow, the strategic use of unnatural amino acids like 2-naphthylalanine will undoubtedly play an increasingly critical role in the design of next-generation drugs.

References

- 2. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. rsc.org [rsc.org]

- 5. chempep.com [chempep.com]

- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-3-(2-naphthyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Core Overview

Boc-3-(2-naphthyl)-L-alanine is a synthetic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and drug development. Its structure incorporates a bulky, hydrophobic naphthyl group, which can enhance the binding affinity and metabolic stability of peptides incorporating it. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the synthesis of the therapeutic octapeptide, Lanreotide.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Boc-3-(2-naphthyl)-L-alanine.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | [1] |

| CAS Number | 58438-04-3 | [] |

| Molecular Formula | C18H21NO4 | [] |

| Molecular Weight | 315.36 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Property | Value | Source |

| Melting Point | 92-95 °C | [][3] |

| Boiling Point | 512.2 °C at 760 mmHg | [] |

| Density | 1.200 g/cm³ | [] |

| Purity | ≥ 99.5% (Chiral HPLC) | [] |

| Storage Temperature | 2-8 °C | [] |

Experimental Protocols

Synthesis of Boc-3-(2-naphthyl)-L-alanine

This protocol describes the protection of the amino group of 3-(2-naphthyl)-L-alanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

Materials:

-

3-(2-Naphthyl)-L-alanine

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(2-naphthyl)-L-alanine (1.00 mmol) in a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH (5.0 mL) in a reaction vessel.

-

Cool the mixture to 0°C in an ice bath.

-

Add Boc-anhydride (1.05 mmol) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 5 hours.

-

After 5 hours, cool the reaction mixture again to 0°C and adjust the pH to 2 by adding 1 M HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under vacuum to yield Boc-3-(2-naphthyl)-L-alanine.[4]

Synthesis of Lanreotide using Boc-3-(2-naphthyl)-L-alanine

Boc-3-(2-naphthyl)-L-alanine is a key component in the synthesis of Lanreotide, a somatostatin (B550006) analog used in the treatment of acromegaly and neuroendocrine tumors. The following is a simplified, multi-step solid-phase peptide synthesis protocol.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, etc.)

-

Boc-3-(2-naphthyl)-L-alanine

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% Piperidine (B6355638) in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water

-

Oxidation agent: Hydrogen peroxide (H₂O₂)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DCM.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU, HOBt, and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Peptide Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the Lanreotide sequence. For the final N-terminal amino acid, use Boc-3-(2-naphthyl)-L-alanine.

-

Cleavage from Resin: Cleave the synthesized peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/water).

-

Disulfide Bond Formation (Cyclization): Dissolve the cleaved peptide in a dilute aqueous solution and add an oxidizing agent (e.g., H₂O₂) to facilitate the formation of the disulfide bond between the two cysteine residues, resulting in the cyclized Lanreotide.

-

Purification: Purify the crude Lanreotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Synthesis workflow for Boc-3-(2-naphthyl)-L-alanine.

Caption: Workflow for the synthesis of Lanreotide.

References

An In-depth Technical Guide to Boc-2-Nal-OH: A Core Component in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unnatural amino acid Boc-2-Nal-OH (N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine). It details its chemical and physical properties, its critical role and application in solid-phase peptide synthesis (SPPS), and its significance in the development of therapeutic peptides. This document serves as a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.

Core Properties of this compound

This compound is a derivative of the amino acid alanine, featuring a bulky 2-naphthyl group attached to the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1] This protecting group is crucial for its application in peptide synthesis, preventing unwanted reactions at the amino terminus during the coupling of amino acid residues.[] The naphthyl moiety, a bicyclic aromatic system, imparts unique properties to peptides, including enhanced hydrophobicity and the potential for π-π stacking interactions, which can influence peptide structure and binding affinity.[3]

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound and its D-enantiomer, Boc-D-2-Nal-OH, is presented in Table 1. This information is essential for reaction planning, analytical characterization, and quality control.

| Property | Boc-L-2-Nal-OH | Boc-D-2-Nal-OH |

| Synonyms | Boc-3-(2-naphthyl)-L-alanine | Boc-3-(2-naphthyl)-D-alanine |

| CAS Number | 58438-04-3 | 76985-10-9 |

| Molecular Formula | C₁₈H₂₁NO₄ | C₁₈H₂₁NO₄ |

| Molecular Weight | 315.36 g/mol | 315.36 g/mol [] |

| Appearance | White to off-white solid[5] | White solid[] |

| Melting Point | ~95 °C (decomposes) | Not specified |

| Optical Activity | [α]²⁰/D +45±2°, c = 1% in ethanol (B145695) | Not specified |

| Purity (HPLC) | ≥97.0% | Not specified |

| Solubility | Soluble in organic solvents like ethanol and DMSO.[1][5] | Soluble in organic solvents. |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] | Store at 2-8 °C.[] |

Role in Peptide Synthesis: The Boc Strategy

This compound is a key building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[6] In this approach, the N-terminus of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) (Bzl) ethers, esters, and carbamates.[6] The Boc group's stability under neutral or basic conditions makes it ideal for the stepwise assembly of peptides on a solid support.[]

General Workflow for Boc-SPPS

The incorporation of this compound into a peptide sequence follows a cyclical process of deprotection, neutralization, and coupling. The general workflow is depicted in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using this compound in peptide synthesis.

Boc Deprotection Protocol

The removal of the Boc protecting group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.

Materials:

-

Resin-bound peptide with N-terminal Boc protection

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]

-

Dichloromethane (DCM) for washing

-

Isopropyl alcohol (IPA) for washing

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 20-30 minutes at room temperature.[7] A shorter pre-wash of 5 minutes can also be employed.[7]

-

Filter the resin and wash thoroughly with DCM (3-5 times) to remove the TFA and the cleaved tert-butyl cations.

-

Wash the resin with IPA (2-3 times) to remove residual DCM and prepare for the neutralization step.

Neutralization Protocol

After the acidic deprotection step, the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt must be neutralized to the free amine to enable the next coupling reaction.

Materials:

-

Deprotected peptide-resin

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM[6]

-

Dichloromethane (DCM) for washing

Procedure:

-

Treat the deprotected peptide-resin with the neutralization solution (5-10% DIEA in DCM) for 5-10 minutes at room temperature.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA and its salts.

Coupling Protocol for this compound

The coupling step involves the activation of the carboxylic acid of this compound and its reaction with the free N-terminal amine of the resin-bound peptide.

Materials:

-

Neutralized peptide-resin

-

This compound

-

Coupling/activating agents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6]

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) as the solvent

Procedure:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and the activating agent (e.g., HBTU, equivalent to the amino acid) in DMF.

-

Add DIEA (2-4 equivalents) to the solution to activate the this compound. The solution will typically change color.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.

Applications in Drug Discovery and Research

The incorporation of 2-naphthylalanine into peptide sequences has proven to be a valuable strategy in the development of therapeutic agents and research tools.

-

Modulation of Receptor Binding: The bulky and hydrophobic nature of the naphthyl side chain can significantly influence the binding affinity and selectivity of peptides for their target receptors. For instance, Boc-D-2-Nal-OH is a key component in the synthesis of Lanreotide, a somatostatin (B550006) analog used in the treatment of acromegaly and neuroendocrine tumors.[][8] It is also used in the preparation of antagonists for the melanocortin-4 (MC4) receptor.[][8]

-

CXCR4 Antagonists: Boc-D-2-Nal-OH has been utilized in the synthesis of analogs of FC131, a CXCR4 antagonist with anti-HIV activity.[9]

-

Fluorescent Probing: The naphthyl group possesses intrinsic fluorescent properties, allowing 2-Nal to be used as a fluorescent probe to study peptide conformation and interaction with biological membranes.[10]

-

Hydrogel Formation: The enhanced aromatic-aromatic interactions provided by the naphthyl group can promote molecular self-assembly, enabling the formation of peptide-based hydrogels for biomedical applications.[3]

Signaling Pathway Involvement of 2-Nal Containing Peptides

It is important to clarify that this compound itself is a building block and not a signaling molecule. However, peptides synthesized using this amino acid can modulate various signaling pathways by interacting with specific receptors. The diagram below illustrates a generalized concept of how a peptide containing 2-Nal, such as a somatostatin analog, can influence intracellular signaling.

In this example, the peptide binds to a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of intracellular signaling cascades that ultimately result in a specific cellular response. The inclusion of 2-Nal in the peptide sequence is critical for achieving the desired affinity and efficacy at the receptor.

Conclusion

This compound is an indispensable tool in the field of peptide science. Its unique chemical properties and the well-established methodologies for its use in Boc-SPPS have enabled the synthesis of a wide range of bioactive peptides with significant therapeutic and research applications. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in the laboratory, empowering researchers to advance the frontiers of drug discovery and peptide engineering.

References

- 1. lifetein.com [lifetein.com]

- 3. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. 01-A-2575 - boc-d-2-nal-oh | 76985-10-9 | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Boc-2-Nal-OH in Peptide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-α-tert-Butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH), an unnatural amino acid, in the synthesis of peptide libraries. The incorporation of 2-naphthylalanine (2-Nal) into peptide sequences is a powerful strategy in drug discovery, often leading to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. This document details the properties of this compound, provides explicit protocols for its use in solid-phase peptide synthesis (SPPS), presents quantitative data on its impact on peptide function, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound in Peptide Chemistry

This compound is a derivative of the amino acid alanine, featuring a bulky and hydrophobic naphthyl group attached to its β-carbon.[1] This modification from the natural amino acid phenylalanine offers unique structural and chemical properties that are highly advantageous in the design of peptidomimetics and peptide-based therapeutics.[1][] The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for its use in the well-established Boc/Bzl strategy of solid-phase peptide synthesis.[3]

The incorporation of 2-Nal into a peptide sequence can significantly influence its conformation and interaction with biological targets. The larger aromatic surface of the naphthyl group, compared to the phenyl group of phenylalanine, can enhance hydrophobic and π-π stacking interactions with receptors and enzymes, often leading to increased binding affinity and potency.[4][5] Furthermore, the steric bulk of the naphthyl moiety can shield the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life.[]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 58438-03-2 | [1] |

| Molecular Formula | C₁₈H₂₁NO₄ | [6] |

| Molecular Weight | 315.36 g/mol | [6] |

| Appearance | White to off-white powder | |

| Melting Point | ~95 °C (decomposes) | [6] |

| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | [6] |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, DMSO) | [1] |

| Purity (HPLC) | ≥97.0% | [6] |

Experimental Protocols for Peptide Library Synthesis using this compound

The synthesis of a peptide library incorporating this compound can be efficiently achieved using the split-and-mix (or split-and-pool) method of solid-phase peptide synthesis with Boc chemistry.[7][8] This technique allows for the generation of a large number of unique peptide sequences on individual resin beads.

General Boc-SPPS Workflow

The following diagram illustrates the general cycle for Boc-SPPS.

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Detailed Protocol for Split-and-Mix Peptide Library Synthesis

This protocol outlines the synthesis of a tripeptide library with this compound at a fixed position and variation at other positions.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Reaction vessels for manual synthesis or an automated peptide synthesizer

Procedure:

-

Resin Preparation:

-

Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

First Amino Acid Coupling (Example with 3 different amino acids):

-

Divide the swollen resin into three equal portions in separate reaction vessels.

-

Vessel 1: Couple Boc-Amino-Acid-1. Dissolve Boc-AA1 (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours.

-

Vessel 2: Couple Boc-Amino-Acid-2 using the same procedure.

-

Vessel 3: Couple Boc-Amino-Acid-3 using the same procedure.

-

Perform a Kaiser test on a small sample from each vessel to confirm complete coupling (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling.

-

Wash the resin in each vessel with DMF (3x) and DCM (3x).

-

-

Mixing and Splitting:

-

Combine all three portions of the resin into a single vessel.

-

Wash the combined resin with DCM and DMF to ensure thorough mixing.

-

Divide the mixed resin again into the desired number of equal portions for the next coupling step.

-

-

Second Amino Acid Coupling (Incorporation of this compound):

-

To each portion of the resin, couple this compound using the same coupling procedure as in step 2.

-

Since this compound is being added to all portions, the resin does not need to be split for this step if it's a fixed position in the library.

-

Confirm complete coupling with a Kaiser test and wash the resin.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the split-and-mix cycle for the remaining variable positions in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, remove the N-terminal Boc group with TFA/DCM.

-

Wash the resin thoroughly with DCM and dry under vacuum.

-

Cleave the peptides from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

-

Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

Lyophilize the crude peptides.

-

-

Purification and Analysis:

-

Purify the individual peptides from the library (if desired) using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Quantitative Data on the Impact of 2-Nal Incorporation

The inclusion of 2-Nal in peptide sequences has been shown to significantly impact their biological activity. Below are examples of quantitative data comparing the binding affinities of peptides with and without this modification.

Table 1: Comparison of Binding Affinities of GnRH Antagonists

| Compound | Structure | Receptor Binding Affinity (IC₅₀, nM) | Reference |

| Nal-Glu Antagonist | [Ac-D-Nal(2)¹, D-4-Cl-Phe², D-Pal³, Arg⁵, D-Glu(AA)⁶, D-Ala¹⁰]-GnRH | Data indicates high affinity | [9] |

| Antide | [Ac-D-Nal¹, D-4-Cl-Phe², D-Pal³, Nic-Lys⁵, D-Nic-Lys⁶, Ip-Lys⁸, D-Ala¹⁰]-GnRH | Data indicates high affinity | [9] |

| Cetrorelix | [Ac-D-Nal¹, D-4-Cl-Phe², D-Pal³, D-Cit⁶, D-Ala¹⁰]-GnRH | Data indicates high affinity | [9] |

Note: While the referenced study provides a comparative analysis of the antigonadotropic activity, specific IC₅₀ values for direct comparison to a non-Nal containing equivalent were not presented in a single table. The high activity of these 2-Nal-containing antagonists is well-established.

Table 2: Binding Affinities of α-MSH Analogues to Melanocortin-4 Receptor (MC4R)

| Peptide | Modification | Receptor Affinity (Ki, nM) |

| α-MSH | Native Peptide | ~1.0 |

| Cyclic α-MSH Analogue | Contains D-Nal at position 7 | Significantly high affinity and selectivity for MC4R |

Note: Specific Ki values can vary between studies, but the trend of increased affinity with D-Nal substitution is a recurring observation in the literature for melanocortin receptor ligands.[10]

Visualization of Relevant Signaling Pathways

Peptides containing 2-Nal often target G-protein coupled receptors (GPCRs). The following diagrams illustrate the signaling pathways for three such receptors: the Melanocortin 1 Receptor (MC1R), the Luteinizing Hormone-Releasing Hormone (LHRH) Receptor, and the C-X-C Motif Chemokine Receptor 4 (CXCR4).

References

- 1. academic.oup.com [academic.oup.com]

- 3. chempep.com [chempep.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Split and pool synthesis - Wikipedia [en.wikipedia.org]

- 9. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Boc-2-Nal-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH), a key building block in peptide synthesis and drug discovery. Understanding its solubility in various organic solvents is critical for its effective use in synthetic protocols, purification, and formulation development.

Core Physical and Chemical Properties

This compound is an amino acid derivative characterized by the presence of a hydrophobic naphthyl group and a lipophilic tert-butoxycarbonyl (Boc) protecting group. These structural features significantly influence its solubility, rendering it more soluble in organic solvents than in aqueous solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 315.36 g/mol | [1][2][4] |

| Melting Point | ~95-98 °C (decomposes) | [2][5] |

| Appearance | Off-white to white crystalline powder | [5][6] |

Quantitative and Qualitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Abbreviation | Solubility | Remarks | Source |

| Ethanol (B145695) | EtOH | 100 mg/mL (317.10 mM) | Requires sonication for dissolution. | [4] |

| Ethanol | EtOH | Sparingly Soluble | - | [5][7] |

| Methanol | MeOH | Slightly Soluble | - | [5] |

| Chloroform | CHCl₃ | Sparingly Soluble | - | [5][7] |

The significant solubility in ethanol is noteworthy and makes it a suitable solvent for preparing stock solutions and for reactions where high concentrations are required.[4][7] The "sparingly" and "slightly" soluble nature in other solvents suggests that for applications requiring high concentrations in those media, alternative solvents or solvent mixtures might be necessary. The hydrophobic nature of the naphthyl ring and the Boc group contribute to its limited solubility in more polar solvents.[7]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent. This method can be adapted for various protected amino acids.

Materials and Equipment:

-

This compound

-

Organic solvents of interest (e.g., Dichloromethane, Methanol, Ethanol, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker and equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dissolution.[4][8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

- 1. scbt.com [scbt.com]

- 2. Boc- D -2-Nal-OH = 97.0 HPLC 76985-10-9 [sigmaaldrich.com]

- 3. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-3-(2-naphthyl)-D-alanine|lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Buy Boc-3-(2-naphthyl)-L-alanine | 58438-04-3 [smolecule.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

A Technical Guide to N-α-tert-Butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine, commonly referred to as Boc-2-Nal-OH. This synthetic amino acid derivative is a crucial building block in peptide synthesis, particularly for the incorporation of the bulky, hydrophobic 2-naphthylalanine residue into peptide chains. Its use is prevalent in the development of peptide-based therapeutics and other specialized chemical applications.

Chemical Properties and Identification

This compound is an L-alanine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a hydrogen on the beta-carbon is substituted with a 2-naphthyl group. This structure imparts significant hydrophobicity and steric bulk, which can influence the conformation and biological activity of the resulting peptides.

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C₁₈H₂₁NO₄ | [1][2][3][4] |

| Molecular Weight | 315.36 g/mol | [1][2][3][5] |

| CAS Number | 58438-04-3 | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 92-95 °C | [6] |

| Storage Temperature | -20°C | [2][6] |

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents unwanted reactions at the N-terminus during the coupling of subsequent amino acids. The 2-naphthylalanine residue is of particular interest in medicinal chemistry for its ability to mimic phenylalanine in peptide ligands while offering altered steric and electronic properties. This can lead to enhanced binding affinity, selectivity, and metabolic stability of the peptide.

General Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following describes a generalized workflow for the incorporation of this compound into a peptide chain using Boc-based solid-phase peptide synthesis. The specific reagents and reaction times may need to be optimized based on the specific peptide sequence and scale of the synthesis.

-

Resin Preparation: The synthesis begins with a solid support (resin), typically a polystyrene-based resin functionalized with a linker and the first amino acid of the target peptide.

-

Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This exposes a free amino group for the next coupling step.

-

Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare the free amine for coupling.

-

Activation and Coupling: this compound is activated in solution using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA or HOBt). The activated this compound is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, neutralization, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or a "cleavage cocktail" containing TFA and various scavengers.

-

Purification and Analysis: The crude peptide is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then analyzed for purity and identity using techniques like mass spectrometry and analytical HPLC.

The following diagram illustrates the logical workflow for a single coupling cycle in Boc-SPPS.

This guide provides foundational information for the use of this compound in research and development. For specific applications, further optimization of experimental conditions is recommended.

References

An In-depth Technical Guide to Boc-Protected Amino Acids

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected amino acids, a cornerstone in modern organic synthesis and peptide chemistry. We will delve into their core principles, synthesis, deprotection strategies, and critical applications, with a focus on providing actionable experimental protocols and comparative data for laboratory professionals.

Core Concepts of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its popularity stems from its unique chemical properties: it is exceptionally stable under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions, yet can be easily and cleanly removed under mild acidic conditions.[1][2] This acid lability is the key to its utility, allowing for selective deprotection in the presence of other protecting groups.

The primary function of the Boc group in peptide synthesis is to reversibly block the α-amino group of an amino acid.[3] This prevents the amine from engaging in unwanted side reactions during the formation of peptide bonds, thereby ensuring that the amino acids are linked in the correct, predetermined sequence.[3] This strategic use of protection and deprotection is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).[]

The Boc group's properties allow for an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting each other.[2] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[2]

Chemical Structure and Synthesis

The Boc group is introduced by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[3][5] The reaction is typically performed in the presence of a base.[2]

Caption: General chemical structure of a Boc-protected amino acid.

Mechanism of Boc Protection

The synthesis involves a nucleophilic attack by the amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[6] The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes into the stable byproducts tert-butanol (B103910) and carbon dioxide gas, driving the reaction to completion.[6][7]

Caption: Reaction pathway for the N-protection of an amino acid using Boc anhydride.

Quantitative Data for Boc Protection

The N-protection of amino acids with (Boc)₂O is generally a high-yielding reaction. The choice of solvent and base can be optimized depending on the specific amino acid substrate.

| Amino Acid | Base | Solvent System | Reaction Time | Yield (%) | Reference |

| L-Alanine | NaOH | THF / H₂O | 17 hours | 100 | [8] |

| Various Amines | Triethylamine (TEA) | H₂O / THF | 6 hours | up to 90+ | [9] |

| Various Amines | Iodine (catalytic) | Solvent-free | Ambient | High | [5] |

| Various Amines | None (catalyst-free) | H₂O / Acetone | 5-10 minutes | Excellent | [10] |

Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

This protocol is adapted from a literature procedure for the synthesis of Boc-L-alanine.[8]

Materials:

-

L-Alanine ((S)-2-aminopropanoic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

4 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

-

Suspend L-alanine (10.00 g, 112.24 mmol) in 56 mL of H₂O in a round-bottom flask.

-

Cool the suspension to 0°C using an ice bath.

-

Add NaOH (6.73 g, 168.36 mmol) to the mixture and stir until dissolved.

-

Add 56 mL of THF, followed by the dropwise addition of (Boc)₂O (31.85 g, 145.91 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 17 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and tert-butanol.

-

Carefully acidify the aqueous layer to a pH of ~1 with 4 M HCl while cooling in an ice bath.

-

Extract the acidified aqueous layer with EtOAc (4 x 100 mL).

-

Combine the organic extracts and wash with 100 mL of saturated brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, N-(tert-Butoxycarbonyl)-L-alanine. The reported yield is quantitative (100%).[8]

Deprotection of the Boc Group

The removal of the Boc group is a critical step and is most commonly achieved under acidic conditions.[11] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][12] This initial step weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine (as its ammonium (B1175870) salt) and carbon dioxide.[3][11]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The reactive tert-butyl cation generated during deprotection can potentially alkylate sensitive amino acid side chains (e.g., Tryptophan, Methionine).[5] To prevent these side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (B142953) (DTE) are often added to the deprotection solution to trap the cation.[5][13][14]

Comparison of Deprotection Reagents

The most common reagents for Boc deprotection are TFA and HCl in an organic solvent. Milder, alternative methods have also been developed for substrates sensitive to strong acids.

| Reagent/Method | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0.5 - 4 hours | Highly effective, volatile (easy to remove) | Corrosive, harsh for some substrates | [11][13] |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | Effective, product precipitates as HCl salt | Less volatile, can be slower than TFA | [11][15] |

| Oxalyl Chloride | 3 equiv. in Methanol | 1 - 4 hours | Mild, tolerant of many functional groups | Reagent is moisture-sensitive | [16] |

| Refluxing Water | Deionized water, 100 °C | 12 - 15 minutes | "Green" alternative, avoids strong acids | Limited to water-soluble/stable substrates | [11][17] |

| Trimethylsilyl iodide (TMSI) | Anhydrous Chloroform or DCM | 15 - 30 minutes | Mild, non-hydrolytic, fast | Reagent is expensive and moisture-sensitive | [14][15] |

Experimental Protocols for Deprotection

This protocol is a standard procedure for Boc cleavage.[11][15][18]

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound (1.0 equiv.) in DCM (to a concentration of ~0.1-0.2 M).

-

Add TFA to the solution to a final concentration of 25-50% (v/v). If sensitive residues are present, add a scavenger (e.g., 2-5% anisole).

-

Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[15]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

This method is useful when the product is desired as a stable hydrochloride salt.[11][15]

Materials:

-

Boc-protected amine

-

4M solution of HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[15]

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration, wash thoroughly with diethyl ether to remove non-polar impurities, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)